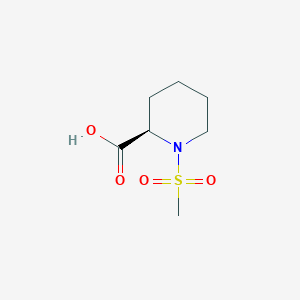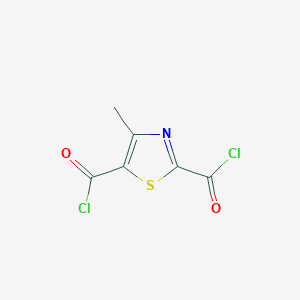
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two carbonyl chloride groups attached to the thiazole ring, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride typically involves the reaction of 4-methyl-1,3-thiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-methyl-1,3-thiazole+phosgene→4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic and reactive gas. The process includes continuous monitoring of reaction parameters and the use of advanced purification techniques to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation reactions: The compound can react with amines, alcohols, and other nucleophiles to form a variety of condensation products
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, with the use of catalysts or bases to facilitate the process. Solvents such as dichloromethane, chloroform, and ethanol are commonly employed .
Major Products Formed
The major products formed from these reactions include:
Amides and esters: Formed through nucleophilic substitution reactions.
Thiazole derivatives: Resulting from oxidation and reduction reactions.
Condensation products: Formed through reactions with amines and alcohols.
Wissenschaftliche Forschungsanwendungen
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in the development of pharmaceuticals, including antimicrobial and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The compound can interact with biological targets such as enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electronic properties play a crucial role in its interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiazole derivative with similar reactivity and applications.
1,3,4-thiadiazole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities
Uniqueness
4-methyl-1,3-thiazole-2,5-dicarbonyl Chloride is unique due to the presence of two carbonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules .
Eigenschaften
Molekularformel |
C6H3Cl2NO2S |
|---|---|
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
4-methyl-1,3-thiazole-2,5-dicarbonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO2S/c1-2-3(4(7)10)12-6(9-2)5(8)11/h1H3 |
InChI-Schlüssel |
SYYWIJFVJZJQMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


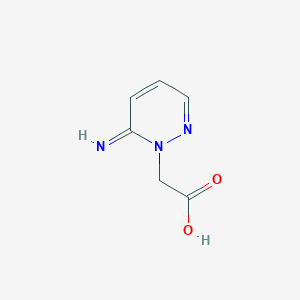

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)

![5-[(1-Methylindol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13886040.png)



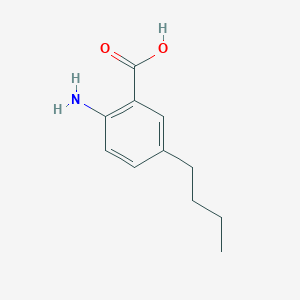
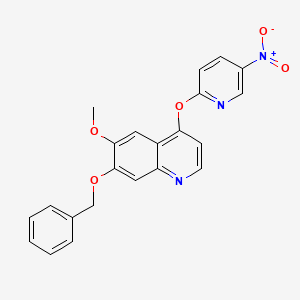
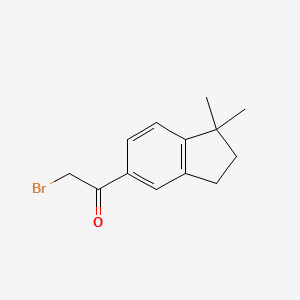
![5,6-Dimethyl-2-propan-2-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13886088.png)

